molecular formula C10H10O4 B057559 1,2-Phenylenediacetic acid CAS No. 7500-53-0

1,2-Phenylenediacetic acid

Cat. No. B057559
CAS RN: 7500-53-0
M. Wt: 194.18 g/mol
InChI Key: MMEDJBFVJUFIDD-UHFFFAOYSA-N
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Description

1,2-Phenylenediacetic acid is an organic compound with the molecular formula C10H10O4 . It has been used in the preparation of nanomolar inhibitors of cancer-relevant transcription factor STAT5b . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

A coordination polymer with 1,2-Phenylenediacetic acid was synthesized and characterized by single crystal X-ray diffraction . Solvothermal reactions of lanthanide (III) salts with 1,2-phenylenediacetic acid in N, N ′-dimethylformamide (DMF) solvent lead to the formation of the metal complexes .


Molecular Structure Analysis

The molecular structure of 1,2-Phenylenediacetic acid was characterized by single crystal X-ray diffraction . The compounds exhibit structural similarity in two groups (Pr, Sm, and Eu; Tb, Dy, and Er), which was reflected in their thermal behaviors and spectroscopic properties .


Physical And Chemical Properties Analysis

1,2-Phenylenediacetic acid is a solid with a melting point of 150-152 °C (lit.) . It has a density of 1.3±0.1 g/cm3, a boiling point of 401.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Safety And Hazards

1,2-Phenylenediacetic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

2-[2-(carboxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEDJBFVJUFIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225957
Record name o-Phenylenediacetic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Phenylenediacetic acid

CAS RN

7500-53-0
Record name 1,2-Benzenediacetic acid
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Record name o-Phenylenediacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,2-phenylenediacetic acid?

A1: 1,2-Phenylenediacetic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol.

Q2: Is there any spectroscopic data available for H2pda?

A2: While the provided research papers primarily focus on the structural characterization of MOFs and CPs incorporating H2pda, they often utilize infrared spectroscopy (IR) to confirm the presence of characteristic functional groups like carboxylates within the synthesized complexes. [, , , , , , , ]

Q3: How does the flexibility of H2pda impact its coordination behavior?

A3: H2pda, as a flexible ligand, can adopt various conformations (cis or trans) depending on the reaction conditions and the presence of other ligands. This flexibility contributes to the structural diversity observed in H2pda-based MOFs and CPs. [, , ]

Q4: What role does H2pda play in the formation of supramolecular structures?

A4: H2pda commonly acts as a bridging ligand, connecting metal centers through its two carboxylate groups to create extended structures. The specific coordination modes of H2pda, such as bridging/chelating-bridging pentadentate or chelating-bridging/chelating-bridging hexadentate, significantly influence the final architecture of the resulting framework. [, , ]

Q5: Can H2pda-based complexes be utilized for catalysis?

A5: Research suggests that the catalytic activity of H2pda-containing complexes can be optimized by manipulating the steric hindrance of the coordinating ligands. For example, Cu-doped polyoxo-titanium clusters (Cu-PTCs) functionalized with H2pda have demonstrated promising activity in carbon dioxide cycloaddition reactions. Notably, clusters with less sterically hindered ligands exhibited higher catalytic activity. []

Q6: How do structural modifications in the co-ligands affect the properties of H2pda-based complexes?

A6: Studies have shown that using different co-ligands alongside H2pda can significantly alter the final structure and properties of the resulting coordination polymers. For instance, altering the position of functional groups (positional isomerism) in the co-ligand can lead to distinct topologies, such as a fourfold interpenetrating 66-diamond architecture versus a 2D (4,4) square lattice layer. [] These structural changes can further impact properties like fluorescence emission.

Q7: Does the choice of metal ion influence the structural outcome when using H2pda?

A7: Yes, the metal ion plays a crucial role in directing the assembly of H2pda-based frameworks. Research has shown that even with the same co-ligand, varying the metal center can yield different network topologies, highlighting the sensitivity of the metal-H2pda system to the metal ion. []

Q8: What are some potential applications of H2pda-based MOFs and CPs?

A8: Due to their diverse structures and tunable properties, H2pda-based materials have been explored for various applications:

  • Fluorescent Sensors: Certain H2pda-based CPs exhibit fluorescence properties and have shown potential for detecting specific analytes, such as metal ions, anions, and small organic molecules. [, , , , ]
  • Dye Adsorption: The porous nature of some H2pda-based CPs enables their use in removing organic dyes from solutions, a significant area of interest for environmental remediation. [, ]
  • Potential Therapeutic Applications: While still in early stages, research on H2pda-based complexes has shown promising results for addressing medical conditions like chronic subdural hematoma. []

Q9: What analytical techniques are typically employed to characterize H2pda-based materials?

A9: Researchers commonly use a combination of techniques for comprehensive characterization:

  • Single-crystal X-ray diffraction: This is essential for elucidating the crystal structure and topology of the synthesized MOFs and CPs. [, , , , , , , , , , , , , , , , ]
  • Powder X-ray diffraction (PXRD): This helps confirm the phase purity of the bulk material. [, , , ]
  • Thermogravimetric analysis (TGA): This provides information about the thermal stability and decomposition behavior of the materials. [, , , , ]
  • Elemental analysis: This confirms the composition of the synthesized compounds. [, , , ]
  • Luminescence Spectroscopy: This assesses the fluorescence properties of the materials. [, , , , , ]

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